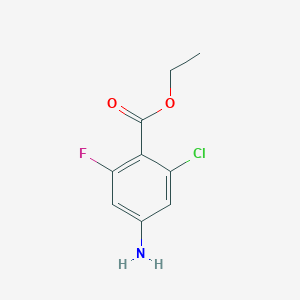![molecular formula C14H16N4OS B2987407 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034303-23-4](/img/structure/B2987407.png)
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzamide moiety linked to a piperidine ring, which is further substituted with a thiadiazole group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
作用机制
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This suggests that N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide might interact with its targets, leading to changes in their normal functioning, potentially inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential interaction with hsp90 and the disruption of dna replication processes, it can be inferred that the compound may affect pathways related to protein folding and dna synthesis .
Pharmacokinetics
The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system (cns) level . This suggests that the compound might have good bioavailability.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to the degradation of several oncoproteins due to the inhibition of hsp90 activity . Additionally, it might inhibit the replication of both bacterial and cancer cells by disrupting processes related to DNA replication .
Action Environment
The temperature of the reaction mass during the synthesis of similar compounds has been reported to be a critical factor . This suggests that temperature might also influence the action and stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. One common route involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with benzoyl chloride under basic conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
- 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
- 1,3,4-Thiadiazole derivatives
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide stands out due to its specific combination of a benzamide moiety with a piperidine ring and a thiadiazole group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYOEWPRGHETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
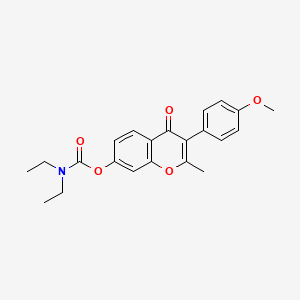
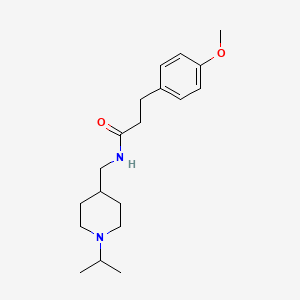
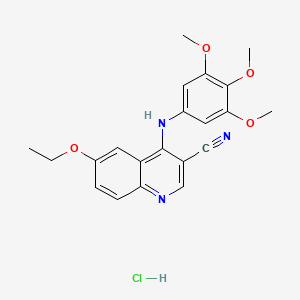
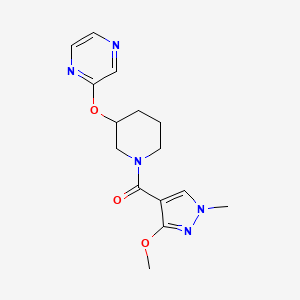
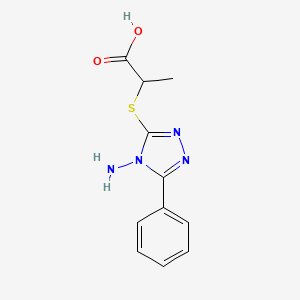
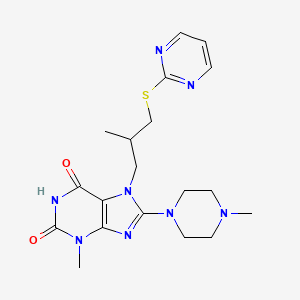

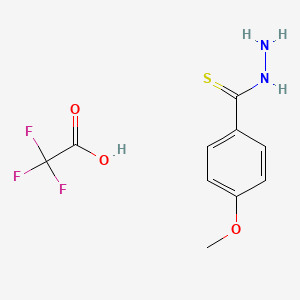
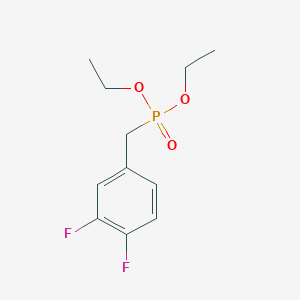
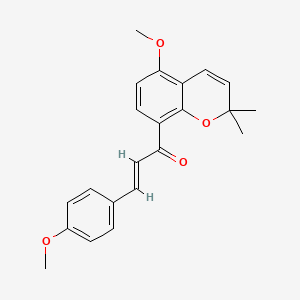
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)

![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
